2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound exhibits notable pharmacological properties and potential applications in medicinal chemistry. Its structure comprises a sulfonamide group attached to a tetrahydroquinoline moiety, which is further substituted with various alkyl groups. The compound's molecular formula is , indicating the presence of two sulfonyl groups.
The compound is classified under sulfonamides, which are widely recognized for their antibacterial properties. Sulfonamides are characterized by the presence of a sulfonamide functional group (). This particular compound has been synthesized and studied for its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.
The synthesis of 2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves several key steps:
Each step requires specific reagents and conditions to ensure high yield and purity of the final product.
The molecular structure of 2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can be represented using various structural formulas:
InChI=1S/C19H27N2O4S2/c1-12(2)18(20)22-15-9-10-16(23)21(24)11-14(15)17(18)25-19(3)4/h9-11H,12-13H2,1-8H3,(H-,20,21)(H-,22,23)This representation highlights the connectivity between atoms in the molecule.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for various applications.
The mechanism of action of 2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide primarily involves its interaction with specific biological targets:
Research indicates that compounds with similar structures often exhibit activity against targets like carbonic anhydrase or dihydropteroate synthase.
The physical properties of the compound include:
Key chemical properties include:
The compound has several potential applications in scientific research:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7